

Spectroscopic Characterization of Dicyclohexyl Carbonate: A Technical Guide

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Compound of Interest

Compound Name: Dicyclohexyl carbonate

Cat. No.: B057173

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This technical guide provides a comprehensive overview of the spectroscopic data for **dicyclohexyl carbonate**. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands based on the compound's structure. Detailed experimental protocols for acquiring such data are also provided.

Core Compound Information

Property	Value
Chemical Name	Dicyclohexyl carbonate
CAS Number	4427-97-8[1][2][3][4][5]
Molecular Formula	C ₁₃ H ₂₂ O ₃ [1][2][4]
Molecular Weight	226.31 g/mol [2][4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.6 - 4.8	m	2H	O-CH-(CH ₂) ₅
~1.2 - 1.9	m	20H	O-CH-(CH ₂) ₅

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)	Assignment
~155	C=O
~75	O-CH-(CH ₂) ₅
~32	O-CH-CH ₂ -
~25	O-CH-(CH ₂) ₂ -CH ₂ -
~23	O-CH-CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

Expected Major Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2935	C-H (sp ³)	Stretching
~2860	C-H (sp ³)	Stretching
~1745	C=O (carbonate)	Stretching
~1260	C-O	Stretching

Mass Spectrometry (MS)

Predicted Fragmentation Data

m/z	Interpretation
226	[M] ⁺ (Molecular Ion)
143	[M - C ₆ H ₁₁ O] ⁺
83	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
55	[C ₄ H ₇] ⁺

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

- Weigh 10-20 mg of **dicyclohexyl carbonate** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. Data Acquisition (¹H NMR):

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

3. Data Acquisition (¹³C NMR):

- Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.
- Record a background spectrum of the clean, empty ATR accessory.

2. Data Acquisition:

- Place a small drop of **dicyclohexyl carbonate** directly onto the ATR crystal, ensuring the crystal is completely covered.
- Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- After data collection, clean the ATR crystal thoroughly with isopropanol.

Mass Spectrometry (Electron Ionization - EI)

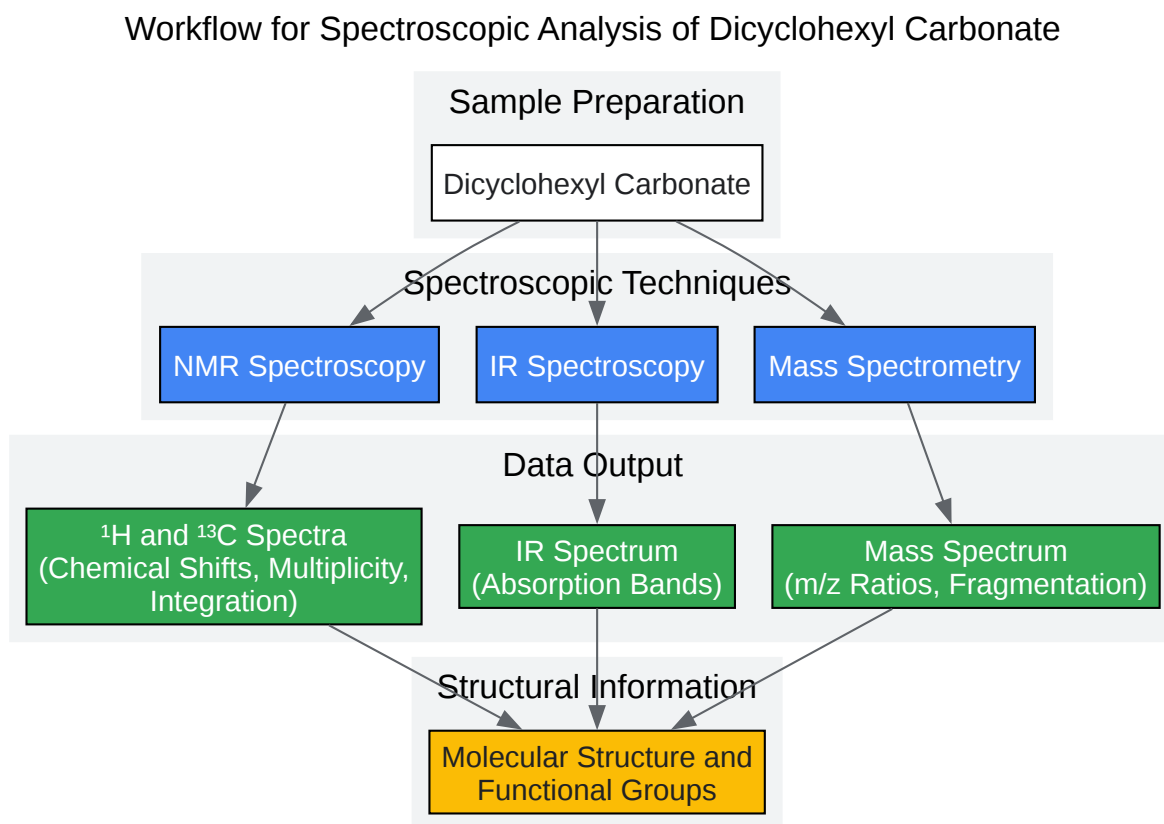
1. Sample Preparation:

- Prepare a dilute solution of **dicyclohexyl carbonate** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Data Acquisition (Direct Infusion):

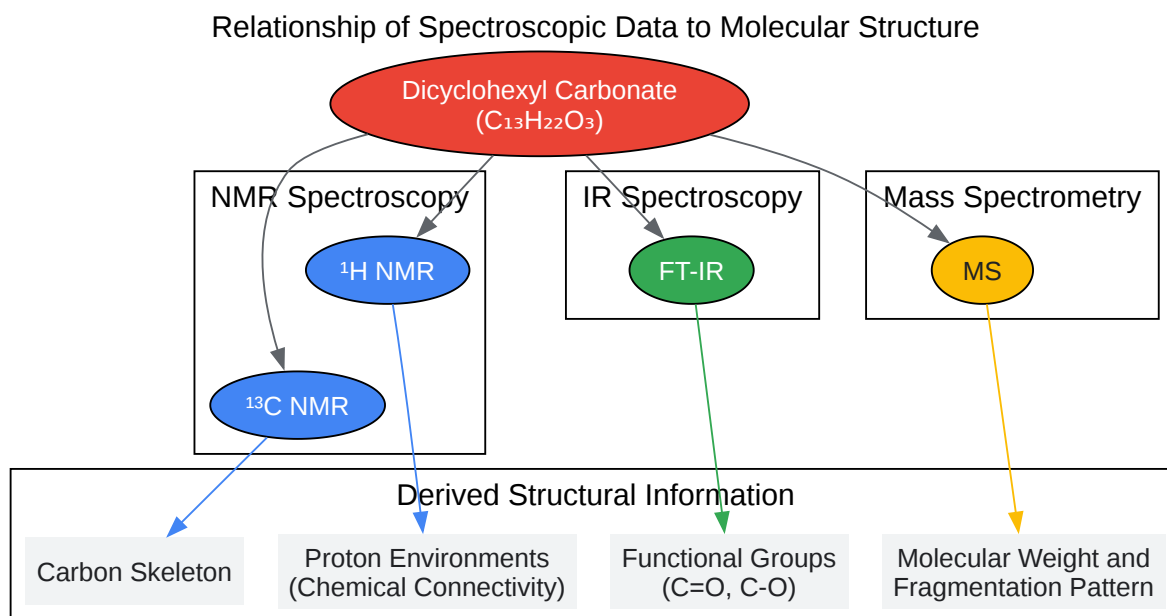
- Introduce the sample into the ion source of the mass spectrometer via a direct insertion probe or by direct infusion using a syringe pump.
- Ionize the sample using a standard electron energy of 70 eV.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualizations



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Caption: Spectroscopic analysis workflow for **dicyclohexyl carbonate**.



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Caption: Information derived from different spectroscopic techniques.

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References

- 1. Page loading... [wap.guidechem.com]
- 2. Dicyclohexyl carbonate | $C_{13}H_{22}O_3$ | CID 138235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4427-97-8|Dicyclohexyl carbonate|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]
- 5. Dicyclohexyl carbonate | 4427-97-8 | FD142457 | Biosynth [biosynth.com]
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